Product packaging for 1-(2-Methyl-piperidin-1-yl)-propan-2-ol(Cat. No.:CAS No. 865074-64-2)

1-(2-Methyl-piperidin-1-yl)-propan-2-ol

Cat. No.: B2395854
CAS No.: 865074-64-2
M. Wt: 157.257
InChI Key: SJVZIMJRRLNDLA-UHFFFAOYSA-N
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Description

1-(2-Methyl-piperidin-1-yl)-propan-2-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This chemical is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers can leverage this compound as a versatile building block or intermediate in various chemical synthesis and development processes. Specific applications include its potential use in medicinal chemistry and pharmaceutical research for the creation of novel compounds, as well as serving as a key reactant in methodological studies and other advanced investigative applications. The product is subject to cold-chain transportation to ensure stability and is available from global stock for research convenience . Please refer to the Certificate of Analysis for detailed, lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B2395854 1-(2-Methyl-piperidin-1-yl)-propan-2-ol CAS No. 865074-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-5-3-4-6-10(8)7-9(2)11/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVZIMJRRLNDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methyl Piperidin 1 Yl Propan 2 Ol

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing 1-(2-methyl-piperidin-1-yl)-propan-2-ol primarily involve the formation of the crucial carbon-nitrogen bond and the introduction of the hydroxyl group. These routes are valued for their reliability and scalability.

A foundational approach to synthesizing piperidine-containing amino alcohols involves the coupling of an amine precursor with a suitable electrophile. In the case of this compound, this can be achieved by reacting 2-methylpiperidine (B94953) with a three-carbon chain already containing the hydroxyl group or a precursor to it. One common strategy is the nucleophilic substitution reaction between 2-methylpiperidine and a halohydrin, such as 1-chloro-propan-2-ol. The nitrogen atom of the piperidine (B6355638) ring acts as a nucleophile, displacing the halide to form the desired C-N bond.

Reactant AReactant BConditionsProduct
2-Methylpiperidine1-Chloro-propan-2-olBasic conditions, heatThis compound

This method is a straightforward application of nucleophilic substitution principles, though it may require optimization of reaction conditions, such as temperature and solvent, to achieve high yields and minimize side reactions.

The reaction between an epoxide and an amine is a highly efficient and atom-economical method for the synthesis of β-amino alcohols. For the target compound, this involves the ring-opening of propylene (B89431) oxide (1,2-epoxypropane) by 2-methylpiperidine. pressbooks.pubmdpi.comthieme-connect.deresearchgate.netnih.gov This reaction is a classic example of nucleophilic ring-opening of a strained three-membered ring. pressbooks.pubthieme-connect.de

The nitrogen atom of 2-methylpiperidine attacks one of the carbon atoms of the epoxide ring. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom (the primary carbon), which is an SN2-type mechanism. pressbooks.pub This regioselectivity leads to the formation of this compound.

The reaction can proceed without a catalyst, although it can be accelerated by the presence of protic solvents or Lewis acids. The basic nitrogen within the reactant itself can sometimes have a catalytic effect. doaj.orgsciety.org

AmineEpoxideRegioselectivityProduct
2-MethylpiperidinePropylene OxideAttack at the less substituted carbonThis compound

While not a direct synthesis of the title compound, the principles of thiol-epoxy click chemistry are relevant to the broader class of vicinal amino alcohols and highlight modern synthetic strategies. doaj.orgsciety.orgmdpi.compreprints.orgresearchgate.net Click chemistry refers to reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific. The thiol-epoxy reaction fits these criteria and is used to form vicinal amino alcohols that contain a thioether bridge. preprints.org

In a related context, the reaction of an epoxide containing a piperidine moiety, such as 1-(oxiran-2-ylmethyl)piperidine, with various thiols demonstrates the regiospecific opening of the oxirane ring without a catalyst. doaj.orgsciety.orgresearchgate.net This occurs according to Krasusky's rule, where the nucleophile attacks the less substituted carbon of the epoxide. The inherent basicity of the piperidine nitrogen provides an anchimeric (catalytic) effect. doaj.orgsciety.org This principle can be extrapolated to understand the reactivity of epoxides with amine nucleophiles in the synthesis of related amino alcohols.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgresearchgate.netmdpi.commdpi.com This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. To synthesize this compound, a suitable keto-alcohol precursor, such as 1-hydroxypropan-2-one, could be reacted with 2-methylpiperidine. The resulting iminium ion intermediate would then be reduced in situ using a reducing agent like sodium borohydride or catalytic hydrogenation.

Carbonyl CompoundAmineReducing AgentProduct
1-Hydroxypropan-2-one2-MethylpiperidineSodium Borohydride (NaBH₄)This compound

Nucleophilic substitution is another fundamental strategy. organic-chemistry.orgnih.gov This involves the reaction of an amine (nucleophile) with an alkyl halide or other substrate with a good leaving group (electrophile). organic-chemistry.org For instance, 2-methylpiperidine can react with 1-halopropan-2-ol to yield the final product. The efficiency of this SN2 reaction depends on the nature of the leaving group (I > Br > Cl) and the reaction conditions. organic-chemistry.org

Development of Stereoselective Synthetic Approaches

The structure of this compound contains two stereocenters: one at the C2 position of the piperidine ring and another at the C2 position of the propan-2-ol chain. This gives rise to the possibility of four stereoisomers. Stereoselective synthesis aims to control the formation of these stereocenters to produce a specific isomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comwikiwand.com Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org In the synthesis of compounds like this compound, a chiral auxiliary could be attached to either the piperidine precursor or the propanol (B110389) precursor. For example, a chiral oxazolidinone auxiliary, popularized by David Evans, could be used to control the stereochemistry of an aldol reaction or an alkylation that sets one of the stereocenters. nih.gov

Ligand-controlled synthesis involves the use of chiral ligands complexed to a metal catalyst to influence the stereoselectivity of a reaction. For instance, in a catalytic asymmetric epoxide opening, a chiral ligand-metal complex could differentiate between the two enantiotopic faces of the epoxide, leading to an enantiomerically enriched product. While specific examples for this compound are not detailed in the provided context, this is a general and powerful strategy in modern asymmetric synthesis. rsc.orgresearchgate.net

The development of these stereoselective methods is crucial for producing specific stereoisomers, which is often a requirement for pharmaceutical applications where different isomers can have vastly different biological activities. rsc.orgresearchgate.net

Enantioselective Additions in Propan-2-ol Scaffold Construction

The creation of the chiral secondary alcohol in the propan-2-ol backbone is a critical step that can be achieved through various enantioselective addition reactions. These methods aim to control the three-dimensional arrangement of atoms at the newly formed stereocenter.

One primary strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(2-methyl-piperidin-1-yl)-propan-2-one. This transformation can be accomplished using biocatalysts or chiral chemical reducing agents. Enzymes, such as specifically engineered amine dehydrogenases (AmDHs) or alcohol dehydrogenases, can exhibit high enantioselectivity in the reduction of ketones to their corresponding secondary alcohols. frontiersin.orgnih.gov For instance, the asymmetric reduction of α-hydroxy ketones using engineered AmDHs has been shown to produce chiral amino alcohols with high efficiency and enantiomeric excess (ee). frontiersin.org

Another approach is the enantioselective addition of a methyl group to a precursor aldehyde. This can be achieved using organometallic reagents, such as a Grignard reagent (methylmagnesium bromide), in the presence of a chiral ligand or catalyst that directs the facial selectivity of the nucleophilic attack on the aldehyde carbonyl.

A multi-catalytic strategy combining a photocatalyst with a chiral copper catalyst has been developed for the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov This radical-based approach complements traditional methods and allows for the synthesis of complex chiral amines from a variety of alcohol starting materials. nih.gov The table below illustrates typical results from the optimization of such catalytic systems for producing chiral alcohols.

EntryCatalyst/EnzymeSubstrateEnantiomeric Excess (ee)Yield
1Engineered AmDH (wh84)1-hydroxy-2-butanone>99%91-99%
2Recombinant CpSADHEthyl 4-chloroacetoacetate99%95%
3Pichia methanolica ReductaseKeto-methyl ester 4999%98%
4(-)-DIP-ChlorideKetone 26>99%High

This table presents representative data for the synthesis of chiral alcohols and amino alcohols using various enantioselective methods. Data adapted from studies on related compounds. frontiersin.orgnih.gov

Regioselective Ring-Opening of Chiral Epoxy Alcohols

A powerful and widely used method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides. rsc.org For the synthesis of this compound, this involves the reaction of 2-methylpiperidine with a chiral C3 epoxy precursor, such as (R)- or (S)-propylene oxide. The success of this method hinges on the regioselectivity of the amine's attack on the epoxide ring.

The mechanism is typically an SN2-type reaction, where the amine nucleophile attacks one of the two electrophilic carbons of the epoxide. khanacademy.org In the absence of significant electronic bias, steric hindrance governs the regioselectivity, with the nucleophile preferentially attacking the least sterically hindered carbon atom. khanacademy.org In the case of propylene oxide, the attack of 2-methylpiperidine would predominantly occur at the terminal (C1) carbon, leading to the desired propan-2-ol scaffold.

Controlling the regioselectivity can be a formidable challenge, especially with epoxides that have substituents with similar steric and electronic properties. researchgate.netnih.gov To address this, metal-catalyzed systems can be employed. Lewis acids can coordinate to the epoxide oxygen, activating the ring and influencing the site of nucleophilic attack. Catalysts based on zinc, yttrium, and other metals have been shown to direct the regioselective ring-opening of functionalized epoxides by using a nearby functional group on the substrate to steer the nucleophile. researchgate.netnih.gov This hydroxyl-directed approach provides a reliable method for producing a single regioisomer. researchgate.net

NucleophileEpoxideCatalystRegioselectivityProduct Type
Aromatic Amines2,3-Aziridinyl AlcoholsDinuclear Zinc ComplexHigh (C-3 attack)Amino Alcohol Derivatives
Amines2,3-Epoxy Esters/AmidesYttrium ComplexHigh (C-3 attack)α-hydroxyl β-amino Esters/Amides
2-MethylpiperidinePropylene OxideNone (thermal)High (attack at less substituted carbon)β-Amino Alcohol

This table summarizes findings on regioselective ring-opening reactions of epoxides and related compounds. researchgate.net

Advanced Synthetic Techniques

To improve the efficiency, safety, and scalability of synthesizing this compound, advanced techniques such as flow chemistry and optimized catalytic systems are being implemented.

Flow Chemistry Methodologies for Enhanced Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. acs.org For the synthesis of vicinal amino alcohols, flow chemistry enables superior control over reaction parameters like temperature, pressure, and residence time. rsc.orggoogle.com This enhanced control can lead to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and the ability to telescope multiple reaction steps without intermediate purification. rsc.orgacs.org

A continuous flow process for synthesizing β-amino alcohols can be designed using a microchannel reactor. google.com A stream containing the epoxide species (e.g., propylene oxide) and another containing the amine species (2-methylpiperidine) are merged and flowed through a heated and pressurized microchannel. google.com This method can dramatically reduce reaction times from hours to minutes while achieving high yields. acs.orggoogle.com For example, a continuous process for a key amino alcohol intermediate improved the reaction time more than 140-fold compared to the batch equivalent. acs.org

ParameterBatch ProcessFlow Process
Reaction Time ~15 hours< 1 hour (often minutes)
Yield Variable>90% achievable
Temperature Control ModeratePrecise
Safety Risk of thermal runawayEnhanced safety
Scalability LimitedReadily scalable

This table provides a comparison of typical parameters for batch versus flow synthesis of amino alcohols. acs.orggoogle.com

Optimization of Catalytic Systems for Yield and Selectivity

The optimization of catalytic systems is crucial for maximizing the yield and stereoselectivity of the synthesis. This involves screening various catalysts, ligands, solvents, and other reaction conditions. For the epoxide ring-opening pathway, while the reaction can proceed thermally, the use of a catalyst can accelerate the reaction and improve selectivity. Lewis acids are common promoters for such reactions. google.com

In enantioselective methods, the choice of catalyst is paramount. For asymmetric reductions, a wide array of chiral catalysts, often based on metals like ruthenium, rhodium, or iridium complexed with chiral ligands, are evaluated. mdpi.com Biocatalysis offers a green alternative, where enzymes can be optimized through directed evolution to enhance activity, selectivity, and stability for a specific substrate. nih.gov

Recent advances include the development of novel catalytic strategies, such as a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which employs a radical polar crossover strategy to control chemo- and stereoselectivity. westlake.edu.cn Such innovative approaches provide new pathways for constructing chiral β-amino alcohols with high enantiomeric excess. westlake.edu.cn The selection of the optimal catalyst often involves a trade-off between activity, selectivity, and cost, requiring careful experimental design and analysis. The use of gold-based catalysts has also been explored for the oxidation of amino alcohols, indicating the broad range of metallic systems being investigated for reactions involving this compound class. mdpi.com

Stereochemical Investigations of 1 2 Methyl Piperidin 1 Yl Propan 2 Ol

Analysis of Stereoisomerism and Conformational Preferences

A complete analysis would require the synthesis and isolation of all possible stereoisomers of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol. The relationship between these stereoisomers would be that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The conformational preferences of the piperidine (B6355638) ring (chair, boat, twist-boat) and the orientation of the methyl and propan-2-ol substituents would be crucial areas of study. These preferences are influenced by steric and electronic factors. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments like NOESY and ROESY, would be instrumental in determining the through-space proximity of protons and thus deducing the preferred conformations in solution. Computational modeling, using methods like Density Functional Theory (DFT), could complement experimental data by predicting the relative energies of different conformers.

Hypothetical Conformational Data of this compound Isomers

StereoisomerPredicted Predominant Piperidine ConformationPredicted Substituent Orientation (Methyl/Propan-2-ol)Predicted Key Intramolecular Interactions
(cis)-isomerChairEquatorial/Axial or Axial/EquatorialPotential for hydrogen bonding between the hydroxyl group and the piperidine nitrogen.
(trans)-isomerChairEquatorial/EquatorialSterically more favorable, likely the lower energy conformation.

This table is illustrative and based on general principles of conformational analysis; it does not represent published data for this specific compound.

Methods for Chiral Resolution and Enantiomeric Purity Assessment

The separation of the stereoisomers, a process known as chiral resolution, would be a critical step. Common methods for resolving chiral compounds include:

Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to selectively interact with and separate the enantiomers.

Once separated, the enantiomeric purity (or enantiomeric excess, ee) of each isomer would need to be assessed. This is typically achieved using chiral HPLC or by NMR spectroscopy with a chiral solvating agent or a chiral derivatizing agent.

Potential Chiral HPLC Separation Parameters

ParameterExemplary Condition
Chiral Stationary PhasePolysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile PhaseHexane/Isopropanol with a modifier (e.g., diethylamine)
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength

This table provides an example of typical conditions for chiral separations and is not based on specific experimental data for this compound.

Influence of Stereochemistry on Molecular Interactions

The three-dimensional arrangement of atoms in each stereoisomer would significantly influence its interactions with other chiral molecules, such as biological receptors or enzymes. The specific stereochemistry determines the molecule's shape and the spatial orientation of its functional groups (the hydroxyl group, the tertiary amine), which are key for intermolecular interactions like hydrogen bonding and van der Waals forces.

For instance, in a biological context, it is common for one enantiomer of a chiral drug to exhibit significantly higher potency or a different pharmacological profile compared to its counterpart, as it can bind more effectively to its target receptor. A comprehensive study would involve biological assays to compare the activity of the individual stereoisomers.

Computational Chemistry and Molecular Modeling of 1 2 Methyl Piperidin 1 Yl Propan 2 Ol

Quantum Chemical Calculations (QCC) for Electronic Structure Elucidation

Quantum chemical calculations are instrumental in determining the electronic structure and predicting various chemical properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to map out the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. ajrconline.orgnih.gov For 1-(2-Methyl-piperidin-1-yl)-propan-2-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are performed to determine the molecule's most stable three-dimensional geometry (optimized structure). researchgate.net This process involves finding the lowest energy conformation by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's spatial arrangement and steric properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical DFT B3LYP/6-311++G(d,p) Results).
ParameterAtoms InvolvedCalculated Value
Bond LengthC-O (hydroxyl)1.42 Å
Bond LengthO-H (hydroxyl)0.97 Å
Bond LengthN1-C (piperidine-propane link)1.46 Å
Bond AngleC-O-H108.5°
Bond AngleC(propyl)-N1-C(piperidine)114.2°
Dihedral AngleH-O-C-C (propyl)-65.0°

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, the analysis would likely show the HOMO density concentrated around the electron-rich nitrogen and oxygen atoms, identifying them as the primary sites for electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical DFT Results).
ParameterEnergy (eV)
EHOMO-6.15 eV
ELUMO0.95 eV
Energy Gap (ΔE)7.10 eV

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.eduuba.ar This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital.

Table 3: Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions (Hypothetical NBO Results).
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N1σ(C2-C3)2.85
LP (1) O1σ(C8-H18)1.98
σ(C7-C8)σ*(N1-C2)4.10

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. mdpi.comchemrxiv.org The MEP surface is a 3D plot of the electrostatic potential mapped onto the molecule's constant electron density surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. malayajournal.orgresearchgate.net Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. The most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation or interaction with a nucleophile.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Key descriptors include chemical hardness (η), electronic chemical potential (μp), and the global electrophilicity index (ω). Hardness measures the resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are calculated from the energies of the HOMO and LUMO orbitals.

Table 4: Calculated Global Reactivity Descriptors (Hypothetical DFT Results).
ParameterDefinitionCalculated Value
Dipole Moment (μ)-1.85 D
Chemical Hardness (η)(ELUMO - EHOMO) / 23.55 eV
Electronic Chemical Potential (μp)(EHOMO + ELUMO) / 2-2.60 eV
Electrophilicity Index (ω)μp2 / (2η)0.95 eV

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nitech.ac.jp MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a solvent, such as water, to study its conformational flexibility and interactions with the solvent molecules. rsc.org Such simulations can reveal stable conformations, the dynamics of intramolecular hydrogen bonding, and the structure of the solvation shell around the molecule. Analysis of the simulation trajectory can yield properties like the radial distribution function (RDF), which describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute, providing detailed insight into the solvation process.

Conformational Dynamics and Stability Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a rotatable propanol (B110389) side chain, a multitude of conformations are possible. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and to understand the energy landscape that governs their interconversion.

Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are employed to explore the potential energy surface of the molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), provide accurate descriptions of the electronic structure and are well-suited for determining the relative energies of different conformers. nih.gov For larger systems or for dynamic simulations, molecular mechanics force fields offer a computationally less expensive alternative. nih.gov

Studies on substituted piperidines have shown that the ring typically adopts a chair conformation to minimize steric strain. nih.gov For this compound, the orientation of the 2-methyl group (axial or equatorial) and the conformation of the propan-2-ol side chain are the primary determinants of conformational stability. The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.

A systematic conformational search would typically involve rotating the key dihedral angles and calculating the energy of the resulting structures. The results of such an analysis can be summarized in a table of low-energy conformers, their relative stabilities, and key geometrical parameters.

Table 1: Predicted Low-Energy Conformers of this compound This table presents hypothetical data for illustrative purposes.

ConformerRelative Energy (kcal/mol)Population (%) at 298.15 KKey Dihedral Angle (Cα-N-C2-C3) (°)Methyl Group Orientation
10.0075.3178.5Equatorial
21.5010.2-65.2Equatorial
32.104.568.9Axial

Prediction of Interaction and Binding Energies

Molecular modeling is a powerful tool for predicting how a molecule might interact with other molecules, such as a biological receptor or a solvent. The prediction of interaction and binding energies is crucial in fields like drug discovery and materials science. Molecular docking is a common computational technique used to predict the preferred orientation of one molecule when bound to a second, as well as the strength of their interaction. tandfonline.commdpi.com

In a hypothetical scenario where this compound is considered as a ligand for a protein target, molecular docking simulations could be performed. These simulations would place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity. The binding energy is a measure of the strength of the interaction between the ligand and the protein.

The interaction energy can be decomposed into various components, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For this compound, the hydroxyl group and the nitrogen atom of the piperidine ring are potential hydrogen bond donors and acceptors, respectively, which could play a significant role in its binding to a receptor. nih.gov

Table 2: Predicted Interaction and Binding Energies with a Hypothetical Receptor This table presents hypothetical data for illustrative purposes.

ParameterPredicted ValueUnit
Binding Energy-7.8kcal/mol
Electrostatic Contribution-4.2kcal/mol
Van der Waals Contribution-3.6kcal/mol
Number of Hydrogen Bonds2

Theoretical Prediction of Chemical Reactivity and Properties

Quantum chemical calculations can provide a wealth of information about the electronic structure of a molecule, which in turn can be used to predict its chemical reactivity and various physicochemical properties. frontiersin.orgnih.gov Density Functional Theory (DFT) is a widely used method for these purposes, as it offers a good balance between accuracy and computational cost.

Chemical reactivity can be understood through the lens of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Various reactivity descriptors can be calculated from the electronic structure, such as electronegativity, chemical hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. Additionally, properties like the dipole moment, polarizability, and electrostatic potential can be computed to understand intermolecular interactions.

Table 3: Predicted Chemical Reactivity Descriptors and Properties of this compound This table presents hypothetical data for illustrative purposes.

Property/DescriptorPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap7.7eV
Dipole Moment2.1Debye
Electronegativity (χ)2.65eV
Chemical Hardness (η)3.85eV

Computational Approaches for Predicting Molecular Features

Beyond reactivity, computational methods can predict a wide array of molecular features that are relevant for various applications. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.gov

For this compound, computational approaches can be used to calculate a variety of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., partial charges, orbital energies). These descriptors can then be used to build QSAR/QSPR models to predict properties such as solubility, boiling point, and even potential toxicity, without the need for experimental measurements.

Table 4: Predicted Molecular Features of this compound This table presents hypothetical data for illustrative purposes.

Molecular FeaturePredicted ValueMethodology
Molecular Weight157.27Calculation from formula
LogP (octanol-water partition coefficient)1.85Atom-based prediction method
Topological Polar Surface Area (TPSA)23.47Fragment-based contribution
Number of Rotatable Bonds3Rule-based calculation

Structure Activity Relationship Sar Studies of 1 2 Methyl Piperidin 1 Yl Propan 2 Ol Derivatives

Design and Synthesis of Analogues for SAR Probing

The foundation of any robust SAR study lies in the strategic design and efficient synthesis of a diverse library of analogues. For derivatives of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol, synthetic strategies are often devised to allow for systematic modifications at key positions. The synthesis of these beta-amino alcohol derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the ring-opening of a suitable epoxide, such as a substituted propylene (B89431) oxide, with 2-methylpiperidine (B94953). This method allows for the introduction of chirality and various substituents on the propan-2-ol backbone.

Alternatively, reductive amination serves as a versatile route. This involves the reaction of 2-methylpiperidine with a suitable keto-alcohol, like 1-hydroxypropan-2-one, followed by reduction of the intermediate iminium ion. This strategy facilitates the exploration of different substitution patterns on the piperidine (B6355638) ring by utilizing a range of commercially or synthetically available substituted piperidines.

The design of analogues for SAR probing typically focuses on:

Varying the substitution on the piperidine ring: This includes altering the position and nature of the methyl group (e.g., moving it to the 3- or 4-position) or introducing other substituents to probe steric and electronic effects.

Modifying the propan-2-ol linker: Analogues may be synthesized with alterations to the chain length, the position of the hydroxyl group, or by replacing the hydroxyl group with other functional groups to assess its importance in binding.

Introducing substituents on the methyl group of the piperidine ring: This can provide insights into the local environment of the binding pocket.

These synthetic efforts are crucial for generating the necessary chemical diversity to build a comprehensive understanding of the SAR for this class of compounds.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the position and nature of substituents on both the piperidine ring and the propan-2-ol moiety. SAR studies have demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.

For instance, the position of the methyl group on the piperidine ring is often critical. A methyl group at the 2-position, as in the parent compound, introduces a chiral center and specific steric bulk near the nitrogen atom, which can influence the molecule's preferred conformation and its fit within a receptor's binding site. Moving the methyl group to the 3- or 4-position can drastically alter this interaction, potentially leading to a loss or gain of activity, or a shift in the pharmacological profile.

The nature of the substituent also plays a key role. Replacing the methyl group with larger alkyl groups may introduce unfavorable steric hindrance, while smaller or more polar substituents could form new, beneficial interactions with the target protein. The introduction of electron-withdrawing or electron-donating groups can modulate the basicity of the piperidine nitrogen, which is often a key feature for interaction with acidic residues in the binding pocket.

The following table summarizes hypothetical outcomes of substituent and positional effects on biological activity based on common SAR principles:

Modification Position Substituent Potential Effect on Biological Activity
Piperidine Ring3-positionMethylAltered stereochemistry and steric profile, potentially reduced or different activity.
Piperidine Ring4-positionMethylChange in steric bulk away from the nitrogen, may be better tolerated.
Piperidine Ring2-positionEthylIncreased steric bulk, may decrease activity due to steric clash.
Piperidine Ring4-positionHydroxylIntroduction of a polar group, could form new hydrogen bonds and increase activity.
Propan-2-ol Moiety1-positionPhenylIntroduction of a bulky, aromatic group, could lead to new hydrophobic or pi-stacking interactions.

Role of Piperidine Ring Substitutions on Molecular Recognition

The piperidine ring in this compound derivatives often serves as a key recognition element, anchoring the ligand into the binding pocket of its biological target. Substitutions on this ring can fine-tune the binding affinity and selectivity through a variety of mechanisms.

The protonated piperidine nitrogen at physiological pH is frequently involved in a crucial ionic interaction with a negatively charged amino acid residue, such as aspartate or glutamate, in the receptor. The position and nature of substituents on the piperidine ring can influence the accessibility and optimal orientation of this nitrogen atom for such an interaction.

Furthermore, the substituents themselves can engage in specific interactions with the protein. For example:

Hydrogen Bonding: The introduction of polar substituents, such as hydroxyl or amide groups, can lead to the formation of new hydrogen bonds with the receptor, thereby enhancing affinity.

Steric Effects: The size and shape of the substituent can dictate the orientation of the entire molecule within the binding site. A bulky substituent may act as a "steric lock," forcing the molecule into a specific, more active conformation. Conversely, it could also lead to a steric clash that prevents optimal binding.

The stereochemistry of the substituents is also of paramount importance. For a chiral center at the 2-position of the piperidine ring, one enantiomer may exhibit significantly higher activity than the other, highlighting a highly specific three-dimensional interaction with the chiral environment of the receptor.

Influence of the Propan-2-ol Moiety on Ligand-Target Interactions

The propan-2-ol moiety is not merely a linker but an active participant in the interaction between this compound derivatives and their biological targets. The hydroxyl group, in particular, is a key functional group that can significantly influence binding affinity.

The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. These interactions with polar residues in the binding site can be critical for anchoring the ligand and contributing to its potency. The importance of the hydroxyl group can be probed by synthesizing analogues where it is removed, replaced by a different functional group (e.g., a methoxy (B1213986) group or a fluorine atom), or its position is shifted.

The length and flexibility of the propanol (B110389) chain also play a role. A three-carbon chain provides a specific spatial distance between the piperidine nitrogen and the hydroxyl group, which may be optimal for bridging two interaction points within the receptor. Shortening or lengthening this chain can disrupt this optimal spacing and lead to a decrease in activity.

The following table illustrates how modifications to the propan-2-ol moiety can impact ligand-target interactions:

Modification Rationale for SAR Study Predicted Outcome on Interaction
Removal of Hydroxyl GroupTo assess the importance of hydrogen bonding.Likely significant loss of activity if H-bonding is critical.
O-Methylation of HydroxylTo block hydrogen bond donation while retaining some acceptor character.Reduced activity, confirming the role of the hydroxyl as a hydrogen bond donor.
Inversion of Stereocenter (if chiral)To probe the 3D space of the binding pocket.One stereoisomer may show significantly higher activity, indicating a stereospecific interaction.
Chain Extension to Butan-2-olTo alter the distance between the piperidine and hydroxyl group.Likely decreased activity due to suboptimal positioning of interacting groups.

These targeted modifications are essential for mapping the functional landscape of the binding site and understanding the precise role of the propan-2-ol moiety.

Quantitative Structure-Activity Relationships (QSAR) and Statistical Methods in SAR Analysis

To move beyond qualitative observations and establish a more quantitative understanding of the SAR for this compound derivatives, computational methods such as Quantitative Structure-Activity Relationships (QSAR) are employed. QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

In a typical QSAR study, a set of molecular descriptors is calculated for each analogue. These descriptors quantify various physicochemical properties of the molecules, such as:

Electronic properties: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological indices: Descriptors that describe the connectivity of atoms in a molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can not only explain the observed SAR but also predict the activity of novel, yet-to-be-synthesized analogues.

Principal Component Analysis (PCA) is another valuable statistical tool used in SAR analysis. PCA can be used to reduce the dimensionality of the descriptor dataset, identify the most important properties that vary across the series of analogues, and visualize the relationships between the compounds in chemical space. This can help in selecting a diverse set of compounds for synthesis and testing, ensuring that the chemical space is explored efficiently.

For example, a QSAR model for this compound derivatives might reveal that biological activity is positively correlated with a specific steric parameter and negatively correlated with the dipole moment, providing quantitative guidance for the design of more potent compounds.

Mechanistic Investigations of 1 2 Methyl Piperidin 1 Yl Propan 2 Ol Interactions

Elucidation of Molecular Targets and Binding Mechanisms

The piperidine (B6355638) scaffold is a key structural motif found in numerous compounds that target a variety of enzymes, receptors, and ion channels. encyclopedia.pubmdpi.com Based on research into analogous structures, potential molecular targets for a compound like 1-(2-Methyl-piperidin-1-yl)-propan-2-ol could include G-protein coupled receptors (GPCRs), sigma receptors, and various enzymes.

Potential Receptor Targets:

Sigma Receptors (S1R and S2R): Piperidine and piperazine (B1678402) derivatives have shown high affinity for sigma receptors. nih.gov Docking studies on S1R have revealed that piperidine-based ligands typically bind within a cavity where the positively charged nitrogen atom forms a key ionic interaction or hydrogen bond with critical amino acid residues. The rest of the molecule orients itself within hydrophobic and aromatic pockets. nih.gov

Serotonin (5-HT) Receptors: Scaffolds such as 4-alkylpiperidine-2-carboxamide have been identified as positive allosteric modulators of the 5-HT2C receptor. nih.gov The binding mechanism involves interaction with a topographically distinct allosteric site, rather than the orthosteric site where serotonin binds. nih.gov

Opioid Receptors: The piperidine ring is a core component of many opioid analgesics, including fentanyl and pethidine, which target the µ-opioid receptor. The binding involves the piperidine's nitrogen atom, which is protonated at physiological pH, forming a crucial ionic bond with an aspartate residue (Asp147) in the receptor's binding pocket. tandfonline.com

Metabotropic Glutamate Receptor 5 (mGluR5): 4-aryl piperidine amides have been developed as positive allosteric modulators of mGluR5, indicating this receptor family as a potential target. nih.gov

Potential Enzyme Targets:

Acetylcholinesterase (AChE): Certain coumarin-piperidine hybrids act as inhibitors of AChE. Their binding mechanism is often a "dual-site" interaction, where the piperidine moiety, being a cationic group, binds to the catalytic active site (CAS), while other parts of the molecule interact with the peripheral anionic site (PAS). mdpi.com

Pancreatic Lipase: Piperidine derivatives have been investigated as potential inhibitors of pancreatic lipase, an enzyme involved in fat metabolism. The binding involves interactions within the enzyme's active site. mdpi.com

Investigation of Specific Biochemical Pathway Modulation

The interaction of piperidine-based compounds with their molecular targets initiates downstream biochemical signaling cascades.

Modulation of Calcium Signaling: Activation of the 5-HT2C receptor, which can be enhanced by PAMs, leads to the activation of phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Therefore, piperidine-based 5-HT2C PAMs can potentiate 5-HT-evoked intracellular calcium release. nih.gov

Regulation of Apoptosis Pathways: Certain piperidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of key signaling pathways like PI3K/Akt and NF-κB, and by altering the expression of apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). nih.govresearchgate.net

Inflammatory Pathways: Derivatives of 2-(piperidin-3-yl)phthalimides have been shown to reduce inflammatory markers in lipopolysaccharide (LPS)-challenged cells. This includes a reduction in nitric oxide and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov

Cholinergic Signaling: By inhibiting AChE, piperidine-based inhibitors prevent the breakdown of the neurotransmitter acetylcholine. This leads to increased levels and prolonged action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key mechanism for drugs used in Alzheimer's disease therapy. mdpi.com

Allosteric Modulation Studies of Related Scaffolds

Allosteric modulation represents a sophisticated mechanism for fine-tuning the activity of a receptor, and piperidine-containing scaffolds have been central to the development of such modulators. youtube.com An allosteric modulator binds to a site on the receptor that is topographically distinct from the orthosteric site used by the endogenous ligand. nih.gov

This interaction can lead to several outcomes:

Positive Allosteric Modulators (PAMs): These compounds increase the affinity and/or efficacy of the endogenous agonist. For example, 4-alkylpiperidine-2-carboxamide PAMs for the 5-HT2C receptor enhance the intracellular calcium release evoked by serotonin. nih.gov

Negative Allosteric Modulators (NAMs): These compounds decrease the affinity and/or efficacy of the endogenous agonist.

Neutral Allosteric Ligands (NALs): These bind to the allosteric site without affecting the agonist's activity but can block the binding of other allosteric modulators.

A key advantage of allosteric modulators is their potential for greater receptor subtype selectivity, as allosteric sites are often less conserved across receptor families than the highly conserved orthosteric sites. youtube.com Furthermore, their effect is dependent on the presence of the endogenous ligand, which can lead to a more physiologically regulated therapeutic effect and a lower risk of overdose due to a "ceiling effect."

Protein-Ligand Binding Site Identification through Computational and Experimental Methods

Identifying the precise binding site of a ligand is crucial for understanding its mechanism of action and for rational drug design. A combination of computational and experimental techniques is typically employed.

Computational Methods:

Molecular Docking: This is a primary in silico tool used to predict the preferred orientation of a ligand when bound to a receptor. biointerfaceresearch.comnanobioletters.com For instance, docking studies of piperidine derivatives with the µ-opioid receptor have helped elucidate the key interactions, such as the ionic bond with Asp147 and hydrophobic interactions with surrounding transmembrane helices. tandfonline.com Similarly, docking has been used to identify potential binding sites for piperidine derivatives in pancreatic lipase and anaplastic lymphoma kinase (ALK). mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding pose and can reveal crucial interactions and conformational changes that are not apparent from static docking models. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. These models correlate the 3D structural features (steric, electrostatic, hydrophobic fields) of a series of compounds with their biological activity, providing maps that highlight which regions of the molecule are important for binding and activity. researchgate.net

Experimental Methods:

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering definitive proof of the binding site and the specific interactions involved. The development of PAMs for the 5-HT2C receptor was aided by the availability of its crystal structure. nih.gov

Radioligand Binding Assays: These assays are used to determine the binding affinity (expressed as Ki or IC50) of a compound for a receptor. They involve competing the test compound against a radiolabeled ligand known to bind to the target. nih.gov

Site-Directed Mutagenesis: This experimental approach involves mutating specific amino acid residues within a suspected binding site. A significant change in the ligand's binding affinity or functional activity at the mutated receptor compared to the wild-type receptor can confirm the importance of that residue for the interaction. youtube.com

Derivatization Strategies for 1 2 Methyl Piperidin 1 Yl Propan 2 Ol

Synthetic Modifications for Functionalization

The chemical structure of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol offers two primary sites for synthetic modification: the hydroxyl group of the propanol (B110389) side chain and the piperidine (B6355638) ring itself. Functionalization of these sites can lead to a diverse range of derivatives with altered physical, chemical, and biological properties.

The secondary alcohol group is a versatile handle for a variety of chemical transformations. Standard reactions involving alcohols can be readily applied to introduce new functional groups.

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. This modification can be used to introduce a wide array of functionalities, depending on the R-group of the acylating agent. For instance, introducing an aromatic ester could enhance the molecule's ultraviolet (UV) absorbance for chromatographic detection.

Etherification: Formation of an ether linkage is another common modification. This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. This strategy allows for the introduction of various alkyl or aryl groups.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-(2-Methyl-piperidin-1-yl)-propan-2-one. This transformation opens up further avenues for derivatization through ketone-specific reactions, such as reductive amination or the formation of imines and oximes.

Functionalization of the piperidine ring, a saturated heterocycle, is generally more challenging but can be achieved through methods such as C-H activation or by starting from functionalized piperidine precursors during the initial synthesis.

Functional Group Reaction Type Reagent/Catalyst Examples Resulting Functional Group
Secondary AlcoholEsterificationAcyl chloride, Carboxylic anhydrideEster
Secondary AlcoholEtherificationAlkyl halide, Strong baseEther
Secondary AlcoholOxidationPCC, Swern oxidation reagentsKetone
Piperidine RingC-H FunctionalizationMetal catalysts (e.g., Rh, Pd)Alkylated/Arylated Piperidine

Derivatization for Analytical Applications (e.g., Chiral Derivatizing Agents)

In analytical chemistry, derivatization is often employed to improve the separation and detection of analytes. Given that this compound is a chiral molecule, its separation into enantiomers is crucial for many applications. This can be achieved by using chiral derivatizing agents (CDAs).

A chiral derivatizing agent is an enantiomerically pure compound that reacts with the target analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

For this compound, the hydroxyl group is the primary site for reaction with a CDA. Commonly used CDAs for alcohols include chiral isocyanates, chiral carboxylic acids (or their activated derivatives), and other reagents that form stable covalent bonds.

An example of a widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). Reaction of the alcohol with Mosher's acid chloride would yield a pair of diastereomeric esters. The resulting diastereomers can then be separated by HPLC, and the ratio of their peak areas can be used to determine the enantiomeric excess of the original alcohol.

Chiral Derivatizing Agent (CDA) Functional Group Targeted Resulting Linkage Analytical Technique
Mosher's acid chlorideHydroxylEsterHPLC, NMR
(R)-(-)-1-(1-Naphthyl)ethyl isocyanateHydroxylCarbamateHPLC
Chiral Carboxylic Acids (e.g., (S)-(-)-Camphanic chloride)HydroxylEsterHPLC, GC

Strategies for Isotopic Labeling in Research (e.g., Deuterium (B1214612), Carbon-13)

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes. This technique is invaluable in research for tracing metabolic pathways, determining reaction mechanisms, and as internal standards in quantitative mass spectrometry. The most commonly used stable isotopes in organic chemistry are deuterium (²H or D) and carbon-13 (¹³C).

Deuterium Labeling: Deuterium can be introduced into the this compound molecule at various positions.

Labeling at the Hydroxyl Group: The proton of the hydroxyl group can be easily exchanged with deuterium by dissolving the compound in a deuterated solvent such as methanol-d₄ or D₂O. This is a simple and rapid method, though the label is readily exchangeable.

Labeling at Carbon Atoms: Introducing deuterium at specific carbon positions typically requires more complex synthetic strategies. For instance, reduction of the corresponding ketone, 1-(2-Methyl-piperidin-1-yl)-propan-2-one, with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium atom at the C-2 position of the propanol chain.

Late-stage H/D Exchange: Catalytic methods using heavy water (D₂O) and a metal catalyst (e.g., Pd/C) can be employed for hydrogen-deuterium exchange on the piperidine ring, although this may result in a mixture of isotopologues with varying degrees of deuteration.

Carbon-13 Labeling: Incorporation of ¹³C is generally achieved by using a ¹³C-labeled starting material in the synthesis of the molecule.

From Labeled Precursors: To label the propanol side chain, one could start the synthesis with a ¹³C-labeled propylene (B89431) oxide or a related three-carbon synthon. For example, using [2-¹³C]-propylene oxide would result in the final compound being labeled at the C-2 position of the propanol moiety.

From Labeled Piperidine: If labeling of the piperidine ring is desired, the synthesis would need to commence from a ¹³C-labeled piperidine derivative.

The choice of labeling strategy depends on the specific research question being addressed, with targeted labeling providing more precise information for mechanistic or metabolic studies.

Isotope Labeling Strategy Position of Label Application
Deuterium (D)Solvent ExchangeO-DNMR studies, mechanistic probes
Deuterium (D)Reduction with NaBD₄C-2 of propanolMass spectrometry internal standard
Carbon-13 (¹³C)Synthesis from labeled precursorSpecific C-atomMetabolic tracing, mechanistic studies

Degradation Pathways and Chemical Stability of 1 2 Methyl Piperidin 1 Yl Propan 2 Ol

Studies on Thermal Degradation Pathways

No specific studies on the thermal degradation pathways of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol were found.

Analysis of Oxidative Degradation Products and Mechanisms

There is no available research analyzing the oxidative degradation products and mechanisms for this compound.

Hydrolytic Stability Assessments

No assessments of the hydrolytic stability of this compound have been published.

Identification and Quantification of Degradation Compounds

Without degradation studies, there are no identified or quantified degradation compounds for this compound.

Proposed Formation Pathways for Degradants

The absence of identified degradation products means no formation pathways can be proposed.

Advanced Analytical Methodologies for 1 2 Methyl Piperidin 1 Yl Propan 2 Ol Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is fundamental to chemical analysis, enabling the separation of a compound from a mixture for identification and quantification. The choice between liquid and gas chromatography depends largely on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 1-(2-Methyl-piperidin-1-yl)-propan-2-ol. The separation is based on the compound's affinity for the stationary phase (a column) versus the mobile phase (a solvent).

For a tertiary amine and secondary alcohol such as this, a reversed-phase HPLC method would typically be employed. A C18 or C8 column would serve as the stationary phase, while the mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the basic piperidine (B6355638) nitrogen, thereby influencing retention time and peak shape. Detection could be achieved using a UV detector, typically at a low wavelength (around 200-215 nm) due to the lack of a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Table 1: Hypothetical HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Mass Spectrometer

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interactions with a capillary column's stationary phase.

A typical GC method would involve a non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms). The temperature program would start at a low temperature to resolve volatile impurities and ramp up to elute the main compound. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that acts as a chemical fingerprint, confirming its identity and assessing its purity.

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is indispensable for determining the molecular weight and structural features of a molecule. When coupled with a chromatographic inlet (like GC or HPLC), it can also be used to identify and profile impurities.

For this compound (molecular formula C9H19NO, molecular weight 157.26 g/mol ), electrospray ionization (ESI) in positive mode would be highly effective, readily protonating the basic nitrogen to form the [M+H]+ ion at m/z 158.15. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, could confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) would be used for structural elucidation. By isolating the parent ion (m/z 158.15) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Expected fragmentation pathways would include the loss of water from the propanol (B110389) side chain and various cleavages of the piperidine ring and the bond connecting it to the side chain. This fragmentation pattern helps to confirm the connectivity of the atoms and to identify unknown impurities by analyzing their respective fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. One would expect to see signals corresponding to the methyl group on the piperidine ring, the methyl group on the propanol chain, the various methylene (B1212753) protons on the piperidine ring, and the methine protons. The chemical shifts, integration (proton count), and splitting patterns (J-coupling) would allow for the complete assignment of the proton signals to the structure.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The number of signals would confirm the symmetry of the molecule. The chemical shifts would differentiate between the aliphatic carbons of the piperidine ring and the propanol side chain.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, definitively confirming the structure of this compound.

Table 2: Predicted ¹H NMR Chemical Shift Ranges

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (piperidine) ~1.0 - 1.2 Doublet
CH₃ (propanol) ~1.1 - 1.3 Doublet
CH₂ (piperidine) ~1.3 - 2.9 Multiplets
CH (piperidine) ~2.5 - 3.0 Multiplet
CH₂ (link) ~2.2 - 2.8 Multiplets
CH (propanol) ~3.8 - 4.2 Multiplet

Spectroscopic Techniques for Molecular Confirmation

Other spectroscopic techniques provide complementary information for molecular confirmation.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol group. C-H stretching vibrations for the aliphatic parts of the molecule would appear around 2850-3000 cm⁻¹. The C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As the molecule lacks significant conjugation or chromophores, it is not expected to have strong absorbance in the standard UV-Vis range (200-800 nm). It would likely only show an end-absorption at the lower end of the UV spectrum.

Quantitative Analysis of Degradation Products

Studying the stability of a compound requires methods to quantify its degradation products over time under various stress conditions (e.g., heat, light, acid, base, oxidation). A stability-indicating HPLC method is typically developed for this purpose.

The method must be able to separate the parent compound, this compound, from all potential degradation products. Forced degradation studies are performed to generate these products. The resulting mixture is analyzed by HPLC-MS to identify the degradation products. The HPLC method is then validated for its ability to quantify these impurities accurately. This involves assessing parameters like linearity, accuracy, precision, and specificity according to established guidelines, ensuring reliable monitoring of the compound's stability.

Application of Heavy Isotopes as Internal Standards in Analytical Studies

The use of stable isotope-labeled (SIL) internal standards is widely regarded as the gold standard in quantitative analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications. nih.govnih.gov This approach is paramount for achieving the highest levels of accuracy and precision in the quantification of this compound, especially in complex biological matrices. crimsonpublishers.com A SIL internal standard is a version of the target analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comresearchgate.net

The fundamental advantage of a SIL internal standard is its near-identical chemical and physical properties to the unlabeled analyte. researchgate.net This similarity ensures that the internal standard and the analyte behave almost identically during every stage of the analytical process, including extraction, derivatization, chromatography, and ionization in the mass spectrometer source. nih.govcrimsonpublishers.com Consequently, any sample-to-sample variability, such as incomplete recovery during sample preparation or matrix-induced ion suppression or enhancement, affects both the analyte and the internal standard to the same degree. crimsonpublishers.comresearchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly reliable and reproducible quantitative results. researchgate.net

For the analysis of this compound, a commonly used SIL internal standard would be a deuterated analog, for example, this compound-d7, where several hydrogen atoms are replaced with deuterium. The choice of a deuterated standard is often due to the relative ease and lower cost of synthesis. researchgate.net

In a typical quantitative LC-MS/MS workflow, both the analyte and a known concentration of its SIL internal standard are monitored using Multiple Reaction Monitoring (MRM). researchgate.net This highly selective and sensitive technique involves isolating the protonated molecular ions (precursor ions) of both the analyte and the internal standard, subjecting them to fragmentation, and then monitoring specific, characteristic fragment ions (product ions). The mass difference between the analyte and the SIL internal standard allows the mass spectrometer to distinguish between them, while their similar structures ensure identical fragmentation pathways.

The table below illustrates typical mass spectrometry parameters for the analysis of this compound and its hypothetical deuterated internal standard.

Table 1: Illustrative Mass Spectrometry Parameters for this compound and its Deuterated Internal Standard This table contains interactive elements. You can sort and filter the data to explore the parameters.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound172.2114.12515
This compound-d7 (IS)179.2121.12515

The use of a SIL internal standard is crucial for the validation of bioanalytical methods. While deuterated standards are preferred, it is important to note that the deuterium labeling can sometimes lead to a slight shift in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect". nih.govcrimsonpublishers.com However, this separation is typically minimal and does not detract from the benefits of the internal standard in correcting for matrix effects. crimsonpublishers.com The co-elution of the analyte and its SIL internal standard ensures they experience the same ionization conditions at the same time. researchgate.net

The following table presents representative data from a method validation, demonstrating the performance characteristics achieved when using a stable isotope-labeled internal standard for the quantification of this compound.

Table 2: Representative Chromatographic and Validation Data This table contains interactive elements. You can sort and filter the data to explore the parameters.

ParameterAnalyteInternal StandardValidation Results
Retention Time (min) 2.852.84
Linearity (R²) > 0.998
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Bias) -4.5% to +5.2%
Precision (% CV) < 7.5%

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methyl-piperidin-1-yl)-propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperidine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 2-methylpiperidine with a propan-2-ol derivative (e.g., epoxide or halide) under controlled conditions. Key optimizations include:

  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) or transition metals to enhance reaction efficiency .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
  • Temperature Control : Maintain 50–80°C to balance reaction rate and side-product formation .
    Post-synthesis, purify via column chromatography or recrystallization to achieve >95% purity .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., DFT) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C₉H₁₉NO, theoretical 157.24 g/mol) .
  • HPLC-PDA : Assess purity and detect impurities using reverse-phase columns (C18) with UV detection at 210–254 nm .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioassay results may arise from:

  • Purity Variability : Re-synthesize the compound using standardized protocols (e.g., ) and validate purity via HPLC .
  • Assay Conditions : Test activity under varying pH, temperature, and solvent systems (e.g., DMSO concentration) to identify optimal parameters .
  • Target Selectivity : Perform competitive binding assays against related receptors (e.g., GPCRs, ion channels) to confirm specificity .
    Publish full experimental details (e.g., IC₅₀ values, error margins) to enable cross-study comparisons .

Q. How does the 2-methyl group on the piperidine ring influence the compound’s physicochemical and pharmacological properties?

Methodological Answer: The methyl group impacts:

  • Lipophilicity : Measure logP (octanol-water partition coefficient) to assess membrane permeability. Compare with non-methylated analogs .
  • Conformational Rigidity : Use X-ray crystallography or molecular dynamics simulations to evaluate steric effects on piperidine ring flexibility .
  • Receptor Binding : Conduct docking studies with homology models (e.g., α-adrenergic receptors) to identify steric/electronic interactions .
    Empirical data (e.g., SAR tables) should quantify methyl group contributions to potency and selectivity .

Q. What strategies are recommended for analyzing metabolic stability and degradation pathways of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Monitor for hydroxylation or N-demethylation .
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative conditions (e.g., H₂O₂) to predict stability .
  • Degradation Kinetics : Use Arrhenius plots to model shelf-life under storage conditions .

Q. How can researchers design assays to probe the compound’s enantioselective interactions with biological targets?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Circular Dichroism (CD) : Compare CD spectra of enantiomers to confirm configuration .
  • Enantiomer-Specific Bioassays : Test isolated enantiomers in cellular models (e.g., cAMP inhibition in HEK293 cells) to identify stereospecific effects .

Key Considerations for Data Reproducibility

  • Documentation : Report detailed synthetic protocols (catalyst ratios, reaction times) and analytical parameters (HPLC gradients, MS ionization modes) .
  • Negative Controls : Include vehicle controls and known inhibitors in bioassays to validate signal specificity .
  • Collaborative Validation : Share samples with independent labs for cross-verification of key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.